molecular formula C11H17N3O2 B2601488 2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid CAS No. 2247206-45-5

2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid

Cat. No.: B2601488
CAS No.: 2247206-45-5
M. Wt: 223.276
InChI Key: XPYJLTRUEKUNDM-UHFFFAOYSA-N
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Description

2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid typically involves the reaction of 1-cyclopentyl-3-methylpyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Cyclopentyl-4-methylpyrazol-3-yl)amino]acetic acid
  • 2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]propionic acid

Uniqueness

2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-10(12-6-11(15)16)7-14(13-8)9-4-2-3-5-9/h7,9,12H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYJLTRUEKUNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NCC(=O)O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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